molecular formula C14H17NO3 B11865561 Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate CAS No. 61164-73-6

Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate

Cat. No.: B11865561
CAS No.: 61164-73-6
M. Wt: 247.29 g/mol
InChI Key: XGSNOZIAFOGLTN-UHFFFAOYSA-N
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Description

Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate is a chemical compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate typically involves the reaction of 2-ethoxy-3,4-dihydroquinoline with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis and environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The exact mechanism of action of Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate is not well-documented. like other quinoline derivatives, it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives, known for its antimalarial activity.

    2-Hydroxyquinoline: A derivative with antimicrobial and antifungal properties.

    4-Hydroxyquinoline: Known for its anti-inflammatory and analgesic activities.

Uniqueness

Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate is unique due to the presence of the ethoxy group and the ester functionality, which may impart distinct chemical and biological properties compared to other quinoline derivatives. Its specific structure allows for targeted modifications, making it a valuable compound for further research and development.

Biological Activity

Methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate is a compound of significant interest in medicinal chemistry, particularly due to its structural characteristics derived from the quinoline family. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C15H17N1O3C_{15}H_{17}N_{1}O_{3} and a molecular weight of approximately 247.29 g/mol. The compound features a bicyclic aromatic system typical of quinolines, which contributes to its biological properties.

Antimicrobial Properties

Research indicates that compounds with quinoline structures exhibit a range of biological activities, including antimicrobial effects. This compound has demonstrated notable antimicrobial properties against various pathogens. A study highlighted that derivatives of this compound could inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains.

Antimalarial Activity

This compound is particularly relevant in the context of antimalarial research. Quinoline derivatives have been historically significant in malaria treatment. Preliminary studies suggest that this compound may exhibit antimalarial activity comparable to established drugs. For instance, modifications at specific positions on the quinoline ring have been shown to enhance efficacy against Plasmodium falciparum, the causative agent of malaria .

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies. Common approaches include:

  • Cyclization Reactions : Utilizing starting materials like 2-aminoacetophenones and ethyl acetoacetate to form the quinoline structure.
  • Esterification : The reaction between the corresponding acid and alcohol under acidic conditions to yield the ester form.

The choice of synthetic route can influence the yield and purity of the final product, which is crucial for subsequent biological testing.

Case Studies and Research Findings

Recent studies have focused on understanding the pharmacological profile of this compound. Below is a summary table highlighting key findings from various research articles:

StudyFocusKey Findings
Antimicrobial ActivityDemonstrated effective inhibition against Gram-positive bacteria with MIC values < 50 µg/mL.
Antimalarial EfficacyShowed promising results with IC50 values in low nanomolar range against multi-drug-resistant strains of P. falciparum.
Synthesis OptimizationImproved methods for synthesizing derivatives led to enhanced biological activity profiles compared to parent compounds.

Properties

CAS No.

61164-73-6

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

methyl 2-(2-ethoxy-3,4-dihydroquinolin-3-yl)acetate

InChI

InChI=1S/C14H17NO3/c1-3-18-14-11(9-13(16)17-2)8-10-6-4-5-7-12(10)15-14/h4-7,11H,3,8-9H2,1-2H3

InChI Key

XGSNOZIAFOGLTN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2CC1CC(=O)OC

Origin of Product

United States

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